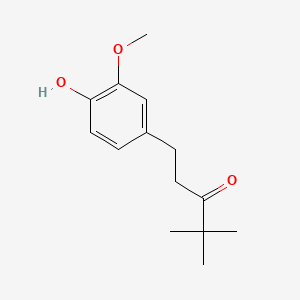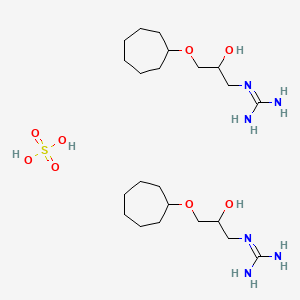
1-(3-(Cycloheptyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is a complex organic compound that features a guanidine group, a cycloheptyloxy group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) typically involves the reaction of cycloheptyl alcohol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The sulfate group is introduced through a subsequent reaction with sulfuric acid or a sulfate donor.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) involves its interaction with specific molecular targets. The guanidine group is known to interact with biological molecules, potentially affecting enzymatic activities and cellular processes. The compound may also influence signaling pathways and molecular interactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cycloheptyloxy-3-guanidino-2-propanol
- 1-Cycloheptyloxy-3-guanidino-2-propanol hydrochloride
- 1-Cycloheptyloxy-3-guanidino-2-propanol nitrate
Uniqueness
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is unique due to the presence of the sulfate group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may lack the sulfate group or have different counterions.
Propriétés
Numéro CAS |
89100-93-6 |
|---|---|
Formule moléculaire |
C22H48N6O8S |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
2-(3-cycloheptyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H23N3O2.H2O4S/c2*12-11(13)14-7-9(15)8-16-10-5-3-1-2-4-6-10;1-5(2,3)4/h2*9-10,15H,1-8H2,(H4,12,13,14);(H2,1,2,3,4) |
Clé InChI |
RJFAFVYJRCYURF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OCC(CN=C(N)N)O.C1CCCC(CC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


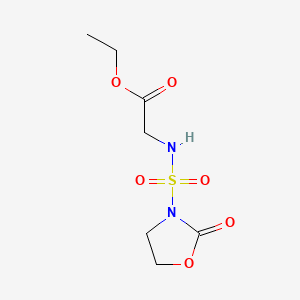

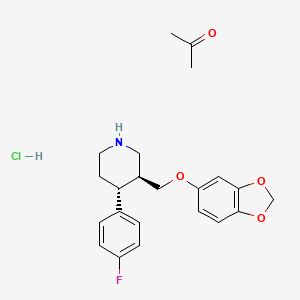
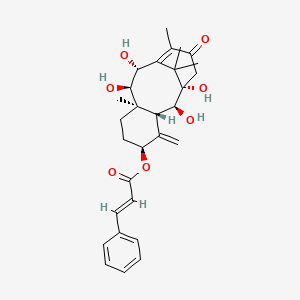
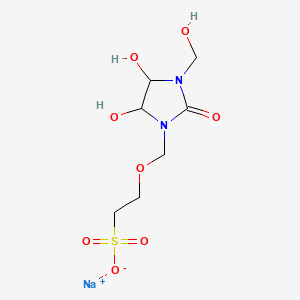
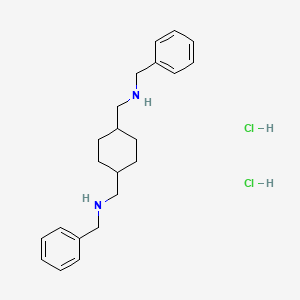


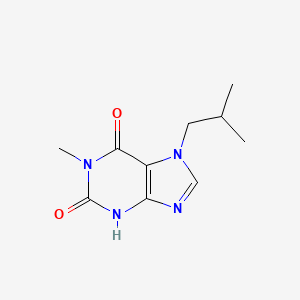
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
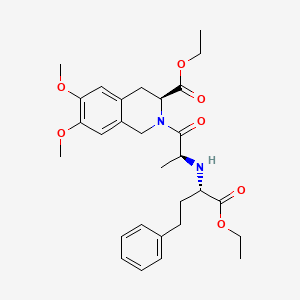
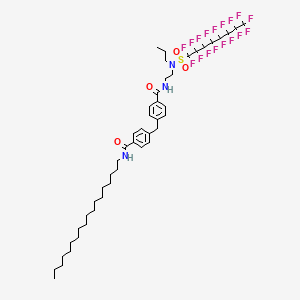
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
